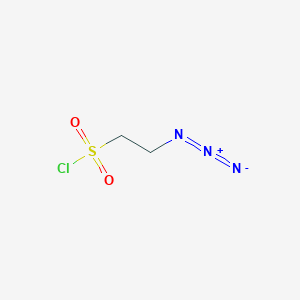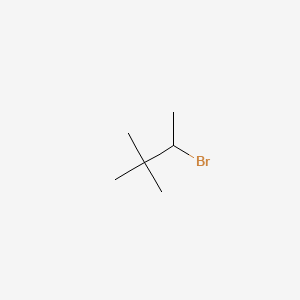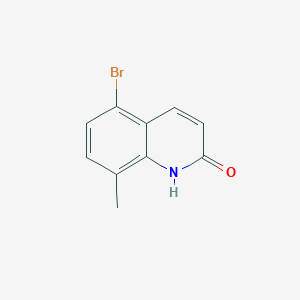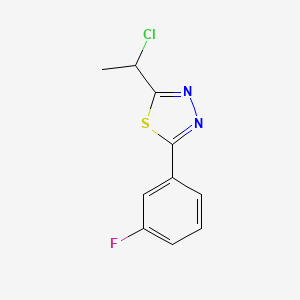
2-(1-Chloroethyl)-5-(3-fluorophenyl)-1,3,4-thiadiazole
Übersicht
Beschreibung
2-(1-Chloroethyl)-5-(3-fluorophenyl)-1,3,4-thiadiazole is a chemical compound with the CAS Number: 1482168-83-1 . It has a molecular weight of 242.7 . The IUPAC name for this compound is 2-(1-chloroethyl)-5-(3-fluorophenyl)-1,3,4-thiadiazole .
Molecular Structure Analysis
The molecular formula of 2-(1-Chloroethyl)-5-(3-fluorophenyl)-1,3,4-thiadiazole is C10H8ClFN2S . The InChI code for this compound is 1S/C10H8ClFN2S/c1-6(11)9-13-14-10(15-9)7-3-2-4-8(12)5-7/h2-6H,1H3 .Wissenschaftliche Forschungsanwendungen
Spectroscopic and Theoretical Investigations
Research on 1,3,4-thiadiazole derivatives demonstrates their potential as fluorescence probes for molecular biology and medicine due to specific molecular aggregation and charge transfer processes. These compounds exhibit dual fluorescence effects, which are highly dependent on their structural composition and substituents, making them ideal candidates for fluorescence-based studies (Budziak et al., 2019).
Anticancer and Neuroprotective Activities
Derivatives of 1,3,4-thiadiazole have been shown to inhibit the proliferation of various tumor cells while exhibiting neuroprotective effects in neuronal cultures. Such compounds provide a promising approach for developing treatments that target cancers of the nervous system without harming normal cells, showcasing their therapeutic potential in oncology and neurology (Rzeski et al., 2007).
Corrosion Inhibition
1,3,4-Thiadiazole derivatives have been studied for their role as corrosion inhibitors, particularly for mild steel in acidic environments. Their effectiveness is attributed to specific quantum chemical parameters and their ability to form protective layers on metal surfaces, which is crucial for industrial applications in corrosion prevention (Bentiss et al., 2007).
Crystal Structure Analysis
Investigations into the crystal structures of 1,3,4-thiadiazole derivatives have provided insights into their molecular configurations, which is fundamental for understanding their chemical behavior and interactions. Such studies are essential for the rational design of new compounds with desired properties (Banu et al., 2014).
Synthesis of Novel Compounds
The synthesis of new 1,3,4-thiadiazole derivatives with potential antimicrobial and anticancer properties has been a significant area of research. These efforts aim to develop novel pharmaceutical agents that can effectively combat various diseases, highlighting the versatility and pharmacological importance of the 1,3,4-thiadiazole scaffold (Gomha et al., 2017).
Eigenschaften
IUPAC Name |
2-(1-chloroethyl)-5-(3-fluorophenyl)-1,3,4-thiadiazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8ClFN2S/c1-6(11)9-13-14-10(15-9)7-3-2-4-8(12)5-7/h2-6H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OLTWIJTXBDLEPI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=NN=C(S1)C2=CC(=CC=C2)F)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8ClFN2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.70 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(1-Chloroethyl)-5-(3-fluorophenyl)-1,3,4-thiadiazole | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



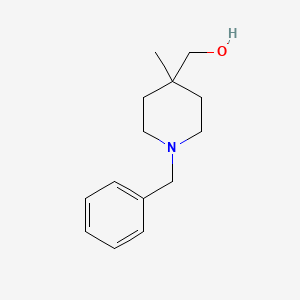
![5-Bromo-4-chloro-2-methyl-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B1528372.png)
![6-Bromoimidazo[1,2-a]pyrazin-2-amine](/img/structure/B1528374.png)

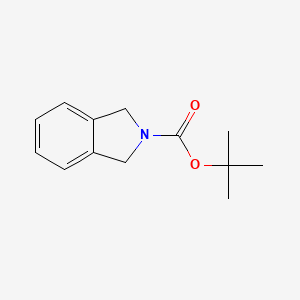
![3-Oxabicyclo[3.1.0]hexane-6-carbaldehyde](/img/structure/B1528379.png)

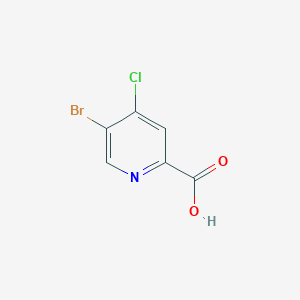
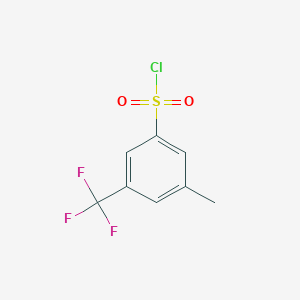

![(2-Benzyloctahydrocyclopenta[c]pyrrol-3a-yl)methanol](/img/structure/B1528387.png)
